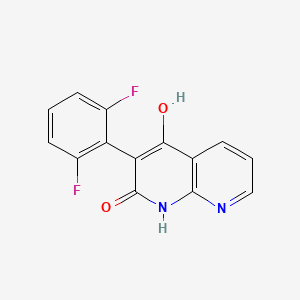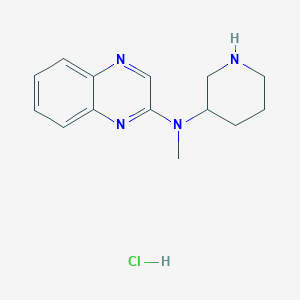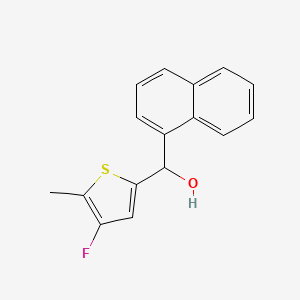
4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide is a complex organic compound that features a quinazolinone moiety fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Introduction of the Imidazole Ring: The quinazolinone intermediate is then reacted with imidazole derivatives in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Final Coupling: The resulting intermediate is coupled with a carboxamide group using reagents like carbonyldiimidazole or similar coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone or imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the imidazole ring.
Scientific Research Applications
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide: shares structural similarities with other quinazolinone and imidazole derivatives.
Examples: 2-Methyl-4-oxoquinazoline, 1H-imidazole-4-carboxamide.
Uniqueness
Structural Features: The unique fusion of the quinazolinone and imidazole rings in 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide provides distinct chemical properties.
Biological Activity: Its specific interactions with molecular targets differentiate it from other similar compounds, offering unique therapeutic potential.
Properties
CAS No. |
91621-10-2 |
|---|---|
Molecular Formula |
C13H11N5O2 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
4-(2-methyl-4-oxoquinazolin-3-yl)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C13H11N5O2/c1-7-17-9-5-3-2-4-8(9)13(20)18(7)12-10(11(14)19)15-6-16-12/h2-6H,1H3,(H2,14,19)(H,15,16) |
InChI Key |
KRFVLAQHIFTSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(NC=N3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)





![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)






